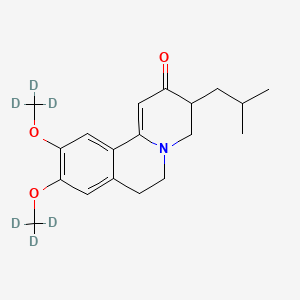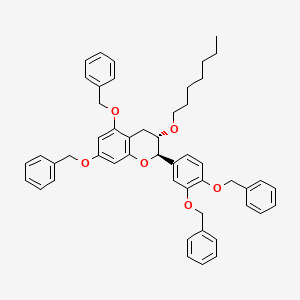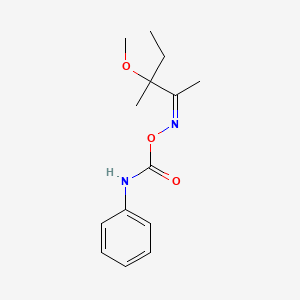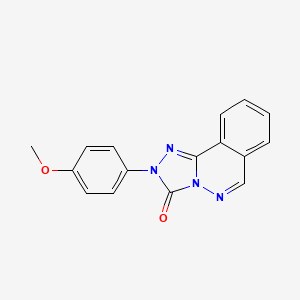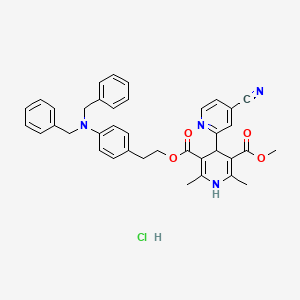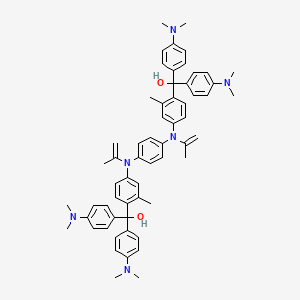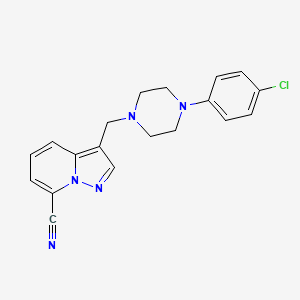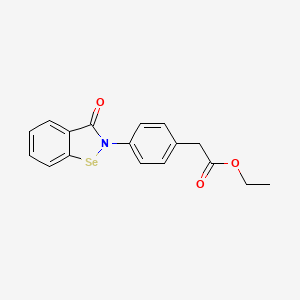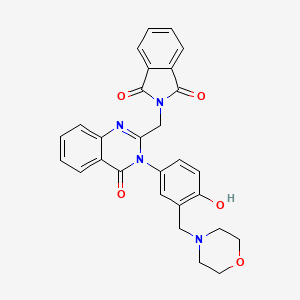
Propanimidamide, 2-hydrazono-N-hydroxy-N'-(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(m-Tolyl)pyruvamidoxime 2-hydrazone is a chemical compound with the molecular formula C10H14N4O and a molecular weight of 206.248 g/mol It is known for its unique chemical structure, which includes a pyruvamidoxime group and a hydrazone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-Tolyl)pyruvamidoxime 2-hydrazone typically involves the reaction of m-tolylpyruvic acid with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N-(m-Tolyl)pyruvamidoxime 2-hydrazone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(m-Tolyl)pyruvamidoxime 2-hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group into amines.
Substitution: The hydrazone linkage allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Aqueous or organic solvents such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions include oximes, nitriles, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(m-Tolyl)pyruvamidoxime 2-hydrazone has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(m-Tolyl)pyruvamidoxime 2-hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- N-(p-Tolyl)pyruvamidoxime 2-hydrazone
- N-(o-Tolyl)pyruvamidoxime 2-hydrazone
- N-(m-Tolyl)pyruvamidoxime 2-oxime
Uniqueness
N-(m-Tolyl)pyruvamidoxime 2-hydrazone is unique due to its specific substitution pattern on the aromatic ring (m-tolyl group) and the presence of both amidoxime and hydrazone functionalities. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
85914-43-8 |
|---|---|
Fórmula molecular |
C10H14N4O |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(2E)-2-hydrazinylidene-N-hydroxy-N'-(3-methylphenyl)propanimidamide |
InChI |
InChI=1S/C10H14N4O/c1-7-4-3-5-9(6-7)12-10(14-15)8(2)13-11/h3-6,15H,11H2,1-2H3,(H,12,14)/b13-8+ |
Clave InChI |
RNNQTSSEWRYVIP-MDWZMJQESA-N |
SMILES isomérico |
CC1=CC(=CC=C1)N=C(/C(=N/N)/C)NO |
SMILES canónico |
CC1=CC(=CC=C1)N=C(C(=NN)C)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12723350.png)
